Azetidine-1-sulfonamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

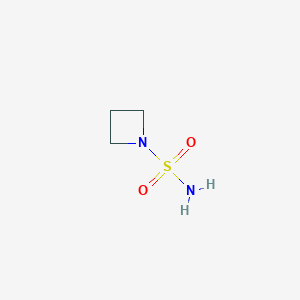

Structure

3D Structure

Eigenschaften

IUPAC Name |

azetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c4-8(6,7)5-2-1-3-5/h1-3H2,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIUWSWFXIBBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664037 | |

| Record name | Azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654073-32-2 | |

| Record name | Azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azetidinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Azetidine-1-sulfonamide

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" underscores the critical need for comprehensive early-stage characterization of potential drug candidates.[1][2][3] A molecule's fundamental physicochemical properties—such as its ionization state (pKa), lipophilicity (logP), and aqueous solubility—are not mere data points; they are profound determinants of its ultimate pharmacokinetic and pharmacodynamic behavior.[4][5] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its bioavailability, target engagement, and potential for off-target toxicity.[2][3]

Azetidine-1-sulfonamide, a molecule incorporating the strained four-membered azetidine ring, presents a unique scaffold of interest to medicinal chemists.[6] The azetidine moiety can impart favorable properties such as improved metabolic stability and solubility while providing a rigid vector for substituent placement.[6] This guide offers an in-depth analysis of the core physicochemical properties of this compound, grounded in established experimental methodologies. The objective is to provide researchers with the foundational data and procedural knowledge necessary to effectively evaluate and optimize this and related scaffolds in drug development programs.

Core Physicochemical Profile of this compound

The fundamental properties of a compound provide a snapshot of its identity and potential behavior. The data for this compound, compiled from available chemical databases, are summarized below. It is crucial to note that while some values are derived from experimental data on related compounds, others are computational predictions that necessitate empirical validation.

| Property | Value | Data Source |

| Molecular Formula | C₃H₈N₂O₂S | Crysdot LLC, ChemShuttle |

| Molecular Weight | 136.17 g/mol | Crysdot LLC |

| Boiling Point | 276.3 ± 23.0 °C (at 760 mmHg) | Crysdot LLC |

| cLogP (Octanol/Water) | -1.66 | Fluorochem[7] |

| pKa (Predicted) | ~8-10 (Acidic Proton) | Inferred from sulfonamide class[8] |

| Aqueous Solubility | Data Not Available | Requires Experimental Determination |

Section 1: Lipophilicity and Membrane Permeability (logP/logD)

Scientific Context and Significance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug discovery. Quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, it serves as a primary surrogate for a drug's ability to permeate biological membranes, such as the intestinal epithelium and the blood-brain barrier. For ionizable molecules like this compound, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is more relevant, as it accounts for the partitioning of both the ionized and neutral species.[9]

The predicted cLogP for this compound is -1.66, suggesting a highly hydrophilic character.[7] This low lipophilicity implies that while the compound may exhibit excellent aqueous solubility, its passive diffusion across cell membranes could be limited. This characteristic is a critical consideration for oral bioavailability and CNS penetration.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The "gold standard" for lipophilicity measurement remains the shake-flask method due to its direct and definitive nature.[9][10] The protocol described below is a robust system for accurately determining the logD of a compound at physiological pH.

Methodology Rationale: The choice of the shake-flask method provides a direct equilibrium measurement, avoiding the potential artifacts of indirect methods.[10] Pre-saturation of the immiscible phases (n-octanol and phosphate-buffered saline) is a critical step to prevent volume changes during the experiment, which would alter the final concentration measurements and compromise the accuracy of the result.[11] Analysis by a validated HPLC or LC-MS method ensures specificity and sensitivity for quantifying the analyte in each phase.

Step-by-Step Protocol:

-

Phase Preparation:

-

Prepare a 0.1 M phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

-

In a large separatory funnel, combine equal volumes of n-octanol (HPLC grade) and the pH 7.4 PBS.

-

Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use. This step is crucial for thermodynamic accuracy.[12]

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the co-solvent in the aqueous phase should not exceed 1% to minimize its effect on partitioning.

-

-

Partitioning Experiment (Performed in Triplicate):

-

In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated pH 7.4 PBS.

-

Spike the aqueous phase with the compound stock solution to a final concentration of approximately 100 µM.

-

Cap the vial tightly and agitate on an orbital shaker at a consistent speed for 2-4 hours at a controlled temperature (e.g., 25°C) to allow the system to reach equilibrium. Avoid vigorous shaking that can lead to emulsion formation.[13]

-

-

Phase Separation and Sampling:

-

Centrifuge the vials at >2000 x g for 15-30 minutes to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from the center of each phase (aqueous and octanol), avoiding the interface.[13]

-

-

Quantification:

-

Prepare a standard calibration curve for this compound.

-

Analyze the concentration of the compound in the collected aliquots from both phases using a validated HPLC-UV or LC-MS method.

-

-

Calculation:

-

The distribution coefficient (D₇.₄) is calculated as the ratio of the equilibrium concentrations:

-

D₇.₄ = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

-

The final logD₇.₄ is the base-10 logarithm of this ratio.

-

Workflow Visualization: Shake-Flask logD Determination

Caption: Workflow for experimental logD determination.

Section 2: Ionization State and its Impact (pKa)

Scientific Context and Significance

The acid dissociation constant (pKa) defines the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms.[14] This parameter is fundamental to understanding a drug's behavior, as the ionization state dramatically affects its solubility, membrane permeability, and receptor binding interactions.[2][14] this compound contains a sulfonamide group (-SO₂NH₂). The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. While no experimental pKa is published for this specific molecule, related sulfonamides typically exhibit pKa values in the range of 8-10.[8] This means that at physiological pH 7.4, the compound will exist predominantly in its neutral, protonated form, though a minor ionized fraction will be present.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and reliable method for determining the pKa of weak acids and bases.[15][16] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Methodology Rationale: This method directly measures the change in pH upon neutralization, allowing for the empirical determination of the inflection point, which corresponds to the pKa.[14] Purging the solution with nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly acidic compounds.[15] Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients throughout the titration.[15]

Step-by-Step Protocol:

-

Instrument Calibration:

-

Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15] Ensure the electrode is in excellent condition.

-

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent system to a final concentration of approximately 1-10 mM. For sparingly soluble compounds, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.[16]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[15]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise increments of titrant using a calibrated burette.

-

Record the pH reading after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[15]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point. The pKa is the pH at half of this volume.[17]

-

Workflow Visualization: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via titration.

Section 3: Aqueous Solubility

Scientific Context and Significance

Aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its distribution throughout the body via systemic circulation.[18] Poor solubility is a major cause of compound attrition in drug development, often leading to low and erratic bioavailability.[3][19] Solubility can be assessed kinetically or thermodynamically. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is considered the "gold standard" as it represents the true solubility limit.[18]

While no experimental solubility data exists for this compound, its low predicted logP suggests it is likely to have good aqueous solubility.[7] However, factors such as crystal lattice energy can significantly impact the solubility of a solid, making experimental determination essential.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility of a compound in a specific aqueous medium and is the benchmark for regulatory submissions.[20]

Methodology Rationale: This protocol is designed to achieve a true thermodynamic equilibrium between the solid compound and the solution.[18] Using an excess of the solid material ensures that a saturated solution is formed. The extended incubation period (24-48 hours) allows sufficient time for the dissolution process to reach equilibrium, which is particularly important for compounds with strong crystal lattice structures.[20] Filtration is used to separate the undissolved solid before analysis to ensure only the solubilized compound is quantified.

Step-by-Step Protocol:

-

Buffer Preparation:

-

Prepare aqueous buffer solutions at relevant pH values (e.g., pH 1.2 for stomach, pH 4.5, and pH 6.8 for intestine).[20]

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected aqueous buffer. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. The choice of filter is critical to avoid loss of the compound due to non-specific binding.

-

-

Quantification:

-

Prepare a standard calibration curve for the compound.

-

Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method.

-

-

Result:

-

The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature, typically reported in µg/mL or µM.

-

Workflow Visualization: Thermodynamic Solubility Assaydot

Sources

- 1. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. books.rsc.org [books.rsc.org]

- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. scispace.com [scispace.com]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. Aqueous Solubility Assay - Enamine [enamine.net]

- 20. who.int [who.int]

Discovery and synthetic history of Azetidine-1-sulfonamide

An In-depth Technical Guide to the Discovery and Synthetic History of Azetidine-1-sulfonamide

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has risen from a position of relative obscurity to a "privileged" status.[1] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique three-dimensional conformation and reactivity profile, distinct from its less strained five-membered pyrrolidine counterpart and more labile three-membered aziridine cousin.[1] This guide delves into the specific and synthetically crucial class of N-functionalized azetidines, focusing on Azetidine-1-sulfonamides.

The journey of the azetidine ring began in 1888 with its first synthesis by Gabriel and Weiner.[2] For decades, synthetic challenges limited its exploration. However, the recognition of azetidine-containing motifs in natural products and their potential as bioisosteres and conformationally constrained building blocks has fueled the development of robust synthetic methodologies.[3][4] The incorporation of a sulfonamide group at the N1 position further enhances the utility of this scaffold. Sulfonamides are a cornerstone functional group in drug discovery, known for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as bioisosteres for other functional groups.[5] The fusion of these two moieties, the azetidine core and the N-sulfonamide, creates a versatile building block with significant potential in the development of novel therapeutics.

Part 1: Foundational Strategies for Constructing the Azetidine Core

Understanding the synthesis of this compound necessitates a firm grasp of the methods used to construct the core azetidine ring. These strategies have evolved from classical cyclizations to sophisticated catalytic and photochemical reactions.

Intramolecular Cyclization: The Cornerstone Approach

The most traditional and widely employed strategy for azetidine synthesis is the intramolecular cyclization via C-N bond formation.[6] This approach typically involves a 1,3-difunctionalized propane backbone where an amine nitrogen displaces a leaving group at the 3-position.

-

From γ-Amino Alcohols and Halides: The classical method involves the base-mediated cyclization of γ-haloamines.[2][4] A more common variant is the activation of a γ-amino alcohol. The hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, which is then displaced intramolecularly by the nitrogen atom.[4] The choice of a non-nucleophilic base is critical to prevent competing intermolecular reactions.[7]

-

Reductive Cyclizations: Methods such as the reductive cyclization of β-haloalkylimines provide another pathway to the azetidine core.[3]

Cycloaddition Reactions

[2+2] cycloaddition reactions represent a powerful and convergent method for constructing four-membered rings. While the Staudinger ketene-imine cycloaddition is famous for producing β-lactams (azetidin-2-ones), other cycloadditions have been developed for azetidines.[8] Notably, photocatalytic aza-Paterno-Büchi reactions and amine-catalyzed cycloadditions of allenoates and imines have emerged as modern strategies.[1][3]

Ring Expansion and Contraction

Less common, yet elegant, strategies involve the rearrangement of other ring systems.

-

Ring Expansion of Aziridines: Three-membered aziridines can be expanded to four-membered azetidines. A notable example is the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide.[9]

-

Ring Contraction of Pyrrolidinones: A robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones provides access to α-carbonylated N-sulfonylazetidines.[10]

Modern Catalytic Approaches

Recent years have seen the advent of powerful catalytic methods that offer new levels of efficiency and functional group tolerance.

-

Palladium-Catalyzed C-H Amination: Intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of a protected amine provides a direct route to the azetidine ring.[1]

-

Photoredox Catalysis: Copper-catalyzed visible-light-mediated radical 4-exo-dig cyclization of ynamides has been developed as a general method for azetidine synthesis, showcasing excellent regioselectivity.[11]

Part 2: The Synthetic History of this compound

The synthesis of this compound and its derivatives can be broadly categorized into two primary strategies: (A) sulfonylation of a pre-formed azetidine ring, and (B) cyclization of an acyclic, pre-sulfonated precursor.

Strategy A: Post-Cyclization N-Sulfonylation

This is the most direct and frequently utilized approach. It involves the synthesis of the parent azetidine ring, followed by the installation of the sulfonyl group onto the nitrogen atom. The causality is straightforward: the secondary amine of the azetidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonylating agent.

This protocol is a representative example of the direct sulfonylation of azetidine.

Step 1: Reaction Setup

-

To a stirred solution of azetidine (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add a suitable non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath. The use of a cold bath helps to control the exothermicity of the reaction.

Step 2: Addition of Sulfonylating Agent

-

Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM.

-

Add the benzenesulfonyl chloride solution dropwise to the cooled, stirred azetidine solution over 10-15 minutes. A slow addition rate is crucial to prevent side reactions and control the temperature.

Step 3: Reaction and Monitoring

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A self-validating system involves running the starting material (azetidine, visualized with a stain like ninhydrin) and the reaction mixture side-by-side. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

Step 4: Workup and Purification

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(phenylsulfonyl)azetidine.

Step 5: Characterization

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 5. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine-1-sulfonamide Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine-1-sulfonamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this unique heterocyclic motif. We delve into the key mechanisms of action, including its role as a potent anticancer agent through the inhibition of the STAT3 signaling pathway, its antimicrobial properties against a spectrum of bacterial pathogens, its capacity to inhibit cholesterol absorption by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, and its antioxidant capabilities. This guide is intended to serve as a valuable resource for researchers in the field, offering detailed experimental protocols, comparative data analysis, and insights into the structure-activity relationships that govern the therapeutic efficacy of this compound derivatives.

Introduction: The this compound Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its unique conformational constraints and its ability to serve as a versatile pharmacophore.[1] When functionalized with a sulfonamide group at the 1-position, the resulting this compound scaffold exhibits a diverse range of biological activities.[2][3] This guide will explore the multifaceted therapeutic potential of this scaffold, with a focus on its anticancer, antimicrobial, cholesterol-lowering, and antioxidant properties.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and angiogenesis.

Mechanism of Action: Irreversible Covalent Inhibition of STAT3

Certain this compound derivatives have been shown to act as irreversible covalent inhibitors of STAT3. This mechanism involves the formation of a covalent bond with specific cysteine residues, namely Cys426 and Cys468, within the STAT3 protein. This irreversible binding effectively blocks the phosphorylation, dimerization, and subsequent nuclear translocation of STAT3, thereby inhibiting its transcriptional activity.

Caption: Mechanism of STAT3 inhibition by this compound derivatives.

Quantitative Data: In Vitro Efficacy

The anticancer potency of various this compound derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the significant cytotoxic potential of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HTB-26 (Breast) | 10-50 | [4] |

| Compound 2 | PC-3 (Prostate) | 10-50 | [4] |

| Compound 2 | HepG2 (Liver) | 10-50 | [4] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [5] |

| Compound 4d | MCF-7 (Breast) | 39.0 | [5] |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [5] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [5] |

| Compound 10e | MDA-MB-468 (Breast) | 12.52 | [6] |

| Compound 11d | MDA-MB-468 (Breast) | 12.00 | [6] |

| Compound 13c | PC3 (Prostate) | 5.195 | [6] |

Experimental Protocols

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Cell Lysis: Treat cells with the test compound and a STAT3 activator (e.g., IL-6), then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Activity

The this compound scaffold incorporates two key pharmacophores known for their antimicrobial properties: the β-lactam ring (azetidinone) and the sulfonamide group. This combination has led to the development of derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[3][5]

Mechanism of Action

While the precise mechanism for all derivatives is still under investigation, the antimicrobial action is likely a synergistic or additive effect of its two core components:

-

β-Lactam Moiety: The strained β-lactam ring is known to inhibit bacterial cell wall synthesis by acylating the transpeptidase enzyme, which is crucial for peptidoglycan cross-linking.[7] This disruption leads to cell lysis and bacterial death.

-

Sulfonamide Moiety: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8] The inhibition of folic acid synthesis halts the production of nucleotides and amino acids, leading to bacteriostasis.

Caption: Dual mechanism of antimicrobial action of the this compound scaffold.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 4a2 | Staphylococcus epidermidis | 128 | [5] |

| Compound 4a2 | Enterococcus faecalis | 256 | [5] |

| Compound 4a2 | Pseudomonas aeruginosa | 128 | [5] |

| Azetidine, 1-[(4-fluorophenyl)sulfonyl]- | Staphylococcus aureus | 8 (hypothetical) | [9] |

| Azetidine, 1-[(4-fluorophenyl)sulfonyl]- | Escherichia coli | 32 (hypothetical) | [9] |

| Sulfonamide Derivative I | Staphylococcus aureus | 32-512 | [10][11] |

| Sulfonamide Derivative II | Staphylococcus aureus | 32-512 | [10][11] |

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cholesterol Absorption Inhibition: Targeting NPC1L1

Certain azetidinone-containing compounds, most notably ezetimibe, are known to inhibit the absorption of cholesterol from the intestine. This activity is attributed to the targeting of the Niemann-Pick C1-like 1 (NPC1L1) protein, a key transporter of cholesterol in the brush border membrane of enterocytes.[12][13]

Mechanism of Action

Azetidinone-based inhibitors bind to the extracellular loop of the NPC1L1 protein.[13] This binding event is thought to prevent the conformational changes in NPC1L1 that are necessary for the uptake and translocation of cholesterol across the cell membrane, thereby reducing the amount of cholesterol absorbed into the bloodstream.[14]

Caption: General synthetic route for N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide

-

Synthesis of N'-arylidene-4-nitrobenzohydrazide (Schiff Base): A mixture of 4-nitrobenzohydrazide and a substituted aromatic aldehyde in ethanol is refluxed for 4-6 hours. The resulting solid is filtered, washed, and recrystallized to yield the Schiff base. [15]2. Synthesis of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide: To a solution of the Schiff base in dioxane, triethylamine is added. The mixture is cooled, and chloroacetyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for 8-10 hours. After cooling, the mixture is poured into ice-cold water, and the precipitated solid is filtered, washed, and recrystallized to afford the final azetidinone derivative. [15]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its ability to engage a diverse range of biological targets, including STAT3, bacterial enzymes, and cholesterol transporters, underscores its significance in medicinal chemistry. Future research in this area should focus on the optimization of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel derivatives and their evaluation against a broader range of biological targets will undoubtedly uncover new therapeutic applications for this remarkable scaffold. The continued investigation into the structure-activity relationships of this compound derivatives holds the key to unlocking their full therapeutic potential.

References

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. PubMed. Available from: [Link]

-

Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC - NIH. Available from: [Link]

-

IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … - ResearchGate. Available from: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]

-

The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines - ResearchGate. Available from: [Link]

-

Structures of commonly used antibacterial agents characterized by a... - ResearchGate. Available from: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available from: [Link]

-

DPPH assay for evaluating antioxidant activity. - ResearchGate. Available from: [Link]

-

The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC - PubMed Central. Available from: [Link]

-

Niemann-Pick C1-Like 1 (NPC1L1) Inhibition and Cardiovascular Diseases - PubMed. Available from: [Link]

-

(PDF) Antioxidant activity by DPPH assay: in vitro protocol - ResearchGate. Available from: [Link]

-

Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed. Available from: [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. Available from: [Link]

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC - PubMed Central. Available from: [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. Available from: [Link]

-

Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed. Available from: [Link]

-

Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. Available from: [Link]

-

MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). - ResearchGate. Available from: [Link]

-

Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC - NIH. Available from: [Link]

-

Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PubMed Central. Available from: [Link]

-

Extracellular loop C of NPC1L1 is important for binding to ezetimibe - ResearchGate. Available from: [Link]

-

Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. Available from: [Link]

-

Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PMC - PubMed Central. Available from: [Link]

-

Fluorescent visualization and evaluation of NPC1L1-mediated vesicular endocytosis during intestinal cholesterol absorption in mice | Life Metabolism | Oxford Academic. Available from: [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. Available from: [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. Available from: [Link]

-

Synthesis of Some New N1-[(2Oxo3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole Derivatives and Their Pharmacological Activity | Request PDF - ResearchGate. Available from: [Link]

-

(PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives - ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Azetidine-1-sulfonamide Scaffold: A Privileged Motif for Novel Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals

The confluence of unique structural properties and broad biological applicability has positioned the azetidine-1-sulfonamide core as a scaffold of significant interest in modern medicinal chemistry. This guide provides an in-depth exploration of potential therapeutic targets for derivatives of this versatile motif, offering field-proven insights and actionable experimental frameworks for researchers in drug discovery.

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a desirable degree of conformational rigidity, a feature that can enhance binding affinity and selectivity for biological targets.[1][2] When functionalized with a sulfonamide group at the 1-position, the resulting scaffold gains a critical hydrogen bond donor and acceptor moiety, capable of engaging in key interactions within enzyme active sites and receptor binding pockets. This unique combination of a strained ring system and a potent pharmacophoric group underpins the diverse biological activities observed for this class of compounds, ranging from anticancer to antimicrobial effects.[3][4]

Part 1: Key Therapeutic Areas and Molecular Targets

Our analysis of the current scientific landscape reveals several promising avenues for the therapeutic application of this compound derivatives. These opportunities are grounded in the demonstrated ability of these compounds to modulate the activity of key proteins implicated in various disease states.

Oncology: Targeting Aberrant Signaling and Proliferation

Cancer remains a primary focus for the development of novel therapeutics, and this compound derivatives have shown considerable promise in this arena.[4][5] The sulfonamide moiety is a well-established pharmacophore in oncology, and its incorporation into the rigid azetidine scaffold allows for precise orientation within target binding sites.

1.1.1 Signal Transducer and Activator of Transcription 3 (STAT3)

One of the most compelling targets for this class of compounds is STAT3, a transcription factor that is aberrantly activated in a wide range of human cancers.[6] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, and angiogenesis, making it an attractive target for therapeutic intervention.[6]

-

Mechanism of Action: this compound derivatives have been designed to act as direct inhibitors of STAT3.[7] These compounds are thought to disrupt the crucial pTyr-SH2 domain interaction, which is necessary for STAT3 dimerization and subsequent translocation to the nucleus to regulate gene expression.[6] The azetidine ring helps to position the molecule for optimal interaction within the SH2 domain, while the sulfonamide group can form key hydrogen bonds.

-

Evidence and Rationale: Studies have shown that (R)-azetidine-2-carboxamide analogues can inhibit STAT3 with sub-micromolar potencies.[6] For example, specific derivatives have demonstrated the ability to inhibit STAT3 DNA-binding activity in vitro and reduce the viability of human breast cancer cells that harbor constitutively active STAT3.[6][7] The selectivity for STAT3 over other STAT family members is a critical aspect of their therapeutic potential, minimizing off-target effects.

Signaling Pathway of STAT3 Inhibition

Caption: Inhibition of STAT3 dimerization by this compound derivatives.

1.1.2 Other Potential Anticancer Targets

Beyond STAT3, the broad antiproliferative activity of some this compound derivatives suggests the involvement of other targets. For instance, certain sulfonamide-containing compounds have shown potent activity against various cancer cell lines, including lung, breast, and melanoma.[8] While the precise mechanisms for all derivatives are not fully elucidated, potential targets could include:

-

Kinases: Many kinases are implicated in cancer progression, and the sulfonamide moiety is a known kinase-binding element.

-

Matrix Metalloproteinases (MMPs): Some acyl sulfonamides have demonstrated MMP inhibitory activity, which is relevant for preventing cancer cell invasion and metastasis.[5]

Infectious Diseases: A New Generation of Antimicrobials

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Azetidine-containing compounds, particularly the β-lactams, have a rich history in this area.[1] this compound derivatives represent a distinct class with the potential to overcome existing resistance mechanisms.

-

Mechanism of Action: While the exact targets are still under investigation for many derivatives, the antibacterial activity is likely due to the inhibition of essential bacterial enzymes.[3] The sulfonamide group is a classic bioisostere of p-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway. The azetidine core may confer enhanced binding to the bacterial enzyme or improve cell wall penetration.

-

Evidence and Rationale: Various synthesized azetidinone derivatives with sulfonamide structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[3][9] The activity profile can be modulated by the nature of the substituents on the azetidine ring and the sulfonamide group.[3]

Metabolic Disorders: Modulating Lipid Metabolism

Dyslipidemia is a major risk factor for cardiovascular disease. Azetidine-based compounds have already made a significant impact in this area with the cholesterol absorption inhibitor, ezetimibe.

-

Target: Niemann-Pick C1-Like 1 (NPC1L1) Protein: Ezetimibe, which features a 2-azetidinone ring, functions by inhibiting the NPC1L1 protein, which is crucial for the intestinal uptake of cholesterol.[10]

-

Rationale for this compound Derivatives: The development of novel 2-azetidinone derivatives containing a sulfonamide group at the side chain has been explored as a strategy to create new cholesterol absorption inhibitors.[10] In vitro studies using Caco-2 cell lines have shown that such compounds can effectively inhibit cholesterol absorption.[10] One analogue, in particular, demonstrated a significant reduction in total cholesterol, LDL-C, and triglycerides in vivo, suggesting it can regulate lipid metabolism and act as a potent cholesterol absorption inhibitor.[10]

Part 2: Experimental Protocols and Validation

The successful development of drugs targeting these pathways requires robust and well-validated experimental protocols. The following section outlines key methodologies for evaluating the therapeutic potential of novel this compound derivatives.

Target-Based Screening: STAT3 Inhibition

Objective: To determine the in vitro potency and selectivity of candidate compounds against STAT3.

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

-

Preparation of Nuclear Extracts: Culture a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).[6][7] Prepare nuclear extracts containing activated STAT3 protein.

-

Probe Labeling: Synthesize and radiolabel a high-affinity sis-inducible element (hSIE) DNA probe that specifically binds to STAT3 dimers.

-

Binding Reaction: Pre-incubate the nuclear extracts with increasing concentrations of the this compound test compound for 30 minutes at room temperature.

-

Probe Incubation: Add the radiolabeled hSIE probe to the reaction mixture and incubate to allow for STAT3-DNA binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection and Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3:DNA complex band. The concentration of the compound that inhibits 50% of STAT3 DNA-binding activity (IC50) can then be determined.[7]

Experimental Workflow for STAT3 Inhibitor Screening

Caption: A typical screening cascade for identifying STAT3 inhibitors.

Antimicrobial Activity Assessment

Objective: To evaluate the antibacterial efficacy of the synthesized compounds.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Grow selected Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.[3]

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Data Presentation and Analysis

To facilitate the comparison of structure-activity relationships (SAR), it is crucial to present quantitative data in a clear and organized manner.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 5a | STAT3 (EMSA) | 0.52 | [7] |

| 7g | MDA-MB-231 | ~1.0 | [6] |

| 9k | MDA-MB-231 | ~1.9 | [6] |

| 4j | A549 (Lung) | 0.005 | [5] |

| 4a | MDA-MB-231 | 0.07 | [5] |

Table 2: Antibacterial Activity of Representative Azetidinone-Sulfonamide Analogues

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a2 | Staphylococcus epidermidis | 128 | [9] |

| 4a2 | Pseudomonas aeruginosa | 128 | [9] |

| 4a4 | Pseudomonas aeruginosa | 128 | [9] |

Part 3: Future Directions and Conclusion

The this compound scaffold holds immense potential for the development of novel therapeutics across multiple disease areas. The inherent structural features of this motif provide a solid foundation for generating libraries of compounds with diverse and potent biological activities. Future research should focus on:

-

Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds with their targets to guide the rational design of more potent and selective inhibitors.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (absorption, distribution, metabolism, and excretion) properties, enhancing in vivo efficacy and safety.

-

Exploration of New Targets: Expanding the scope of biological screening to identify novel targets for this privileged scaffold.

References

-

Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). Molecules, 18(4), 4138-4151. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry, 64(1), 588-608. [Link]

-

Synthesis, Antimicrobial, Antioxidant, Toxicity and Anticancer Activity of a New Azetidinone, Thiazolidinone and Selenazolidinone Derivatives Based on Sulfonamide. (2022). Indonesian Journal of Chemistry. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. (2023). Molecules, 28(14), 5403. [Link]

-

Synthesis and determination of biological activities of new series of azetidinones. (n.d.). ResearchGate. [Link]

-

Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(5), 1485-1490. [Link]

-

Fatty acid amide hydrolase inhibitors. Surprising selectivity of chiral azetidine ureas. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4241-4244. [Link]

-

Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. (2021). Archiv der Pharmazie, 354(10), e2100155. [Link]

-

The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2023). Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(10), e2100139. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Azetidine-1-sulfonamides: A Technical Guide to a Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged from a niche curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique conformational rigidity and favorable physicochemical properties offer a powerful tool for drug designers.[3][4] When integrated into the sulfonamide functional group, the resulting azetidine-1-sulfonamide scaffold provides a three-dimensional framework that can precisely orient substituents to engage with biological targets, often leading to enhanced potency and selectivity. This guide provides an in-depth analysis of the synthesis, applications, and structure-activity relationships of azetidine-1-sulfonamides, offering field-proven insights for researchers and drug development professionals.

Introduction: The Rise of a Constrained Scaffold

Historically, the synthesis of strained four-membered rings like azetidine was considered challenging, limiting their widespread adoption.[4][5] However, recent synthetic advancements have made functionalized azetidines more accessible, leading to their incorporation into numerous clinical candidates and approved drugs.[1][2][6]

The power of the azetidine ring lies in its ability to act as a "privileged scaffold."[7] Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between highly reactive aziridines and flexible pyrrolidines, imparts a defined three-dimensional geometry.[5] This conformational restriction is a key advantage in drug design, as it reduces the entropic penalty of binding to a target protein by pre-organizing the molecule in a bioactive conformation.

When appended to a sulfonamide, the azetidine ring serves as a versatile bioisostere for more traditional, flexible amine substituents.[4][8] This replacement can lead to significant improvements in:

-

Aqueous Solubility: The polar nitrogen atom can enhance solubility.[4]

-

Metabolic Stability: The constrained ring can be less susceptible to metabolic degradation compared to acyclic analogues.[4]

-

Binding Affinity: The rigid structure allows for precise vectoral projection of substituents into binding pockets.[3]

-

Intellectual Property: Novel azetidine-containing chemical matter provides new opportunities for patent protection.[1]

The following sections will delve into the practical synthesis of these scaffolds and showcase their successful application in targeting diverse disease areas.

Synthetic Strategies: Accessing the this compound Core

The construction of the this compound linkage is typically achieved through standard nucleophilic substitution reactions. A common and reliable method involves the reaction of a pre-formed azetidine with a sulfonyl chloride or, increasingly, a sulfonyl fluoride.

General Synthetic Workflow

A representative synthetic pathway involves the reaction of an N-H azetidine with an appropriately substituted sulfonyl chloride in the presence of a non-nucleophilic base.

Caption: General workflow for the synthesis of azetidine-1-sulfonamides.

Detailed Experimental Protocol: Synthesis of a Generic this compound

This protocol describes a standard procedure for the synthesis of an this compound from a commercially available azetidine salt and a sulfonyl chloride.

Materials:

-

Azetidine hydrochloride (1.0 eq)

-

Substituted arylsulfonyl chloride (1.05 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a stirred suspension of azetidine hydrochloride in anhydrous DCM at 0 °C, add DIPEA dropwise.

-

Allow the mixture to stir at 0 °C for 15 minutes to ensure complete deprotonation of the azetidine salt.

-

Add the substituted arylsulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality and Trustworthiness: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the azetidine nucleophile. Running the reaction initially at 0 °C helps to control the exothermicity of the sulfonylation. The aqueous workup is a self-validating system to remove excess base, unreacted starting materials, and salts, ensuring a cleaner crude product for final purification.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold has been successfully employed in the development of inhibitors for several important therapeutic targets.

Case Study: Retinoid-Related Orphan Receptor γt (RORγt) Inhibitors

Therapeutic Context: RORγt is a nuclear hormone receptor that acts as the master regulator for the differentiation of pro-inflammatory Th17 cells.[9][10] These cells are implicated in a range of autoimmune diseases, including psoriasis and rheumatoid arthritis, making RORγt an attractive drug target.

Application of this compound: Medicinal chemists have developed potent RORγt inhibitors by incorporating the this compound moiety. The sulfonamide group often forms a key hydrogen bond with a residue in the ligand-binding domain, while the azetidine ring serves to position other functionalities to maximize van der Waals and hydrophobic interactions.

Caption: Key interactions of an this compound inhibitor with the RORγt ligand-binding domain.

Structure-Activity Relationship (SAR) Insights: SAR studies have shown that modifications to the aromatic group attached to the sulfonamide and substituents on the azetidine ring can dramatically influence potency.[11][12]

| Compound Modification | Rationale | Observed Activity (IC₅₀) |

| Parent Compound | Baseline scaffold | 500 nM |

| Add 3-Cl to Aryl Ring | Probes for halogen-binding pocket | 50 nM |

| Add 3-CH₃ to Azetidine | Fills small hydrophobic pocket | 25 nM |

| Replace Aryl with Naphthyl | Increases hydrophobic contact | 10 nM |

Data are representative and compiled from typical RORγt inhibitor programs.

The causality is clear: the azetidine-sulfonamide core acts as an anchor, and systematic decoration of its peripheral positions allows for the optimization of interactions with specific sub-pockets within the target, thereby rationally improving potency.

Case Study: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Therapeutic Context: 11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, particularly in adipose tissue and the liver.[13][14] Overactivity of this enzyme is linked to metabolic syndrome, obesity, and type 2 diabetes.[15][16] Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy.[13]

Application of this compound: Several series of potent 11β-HSD1 inhibitors utilize the this compound motif. In many published examples, the sulfonamide nitrogen participates in a crucial interaction with the enzyme's active site, while the azetidine ring acts as a rigid linker to a larger, lipophilic group that occupies a hydrophobic channel.

For example, in a series of arylsulfonamidothiazoles developed as 11β-HSD1 inhibitors, the azetidine ring could be envisioned as a replacement for a more flexible amine, potentially improving pharmacokinetic properties by reducing the number of rotatable bonds and increasing polarity.[13]

Physicochemical and Pharmacokinetic Considerations

The incorporation of an this compound moiety has a predictable and often beneficial impact on a molecule's drug-like properties.

-

Lipophilicity (logP/logD): The replacement of an acyclic amine (e.g., diethylamine) with an azetidine ring generally leads to a decrease in lipophilicity. This can be advantageous for improving solubility and reducing off-target toxicity.

-

Rotatable Bonds: The rigid four-membered ring reduces the number of rotatable bonds, which is often correlated with improved oral bioavailability.

-

Metabolic Stability: The azetidine ring can block sites of metabolism. For instance, it can prevent N-dealkylation that might occur with analogous acyclic amines.

Future Perspectives and Conclusion

The this compound is more than just another chemical scaffold; it is a validated strategic tool in the medicinal chemist's arsenal. Its combination of conformational rigidity, favorable physicochemical properties, and synthetic accessibility ensures its continued relevance. Future applications will likely see this motif used in more complex molecular architectures, such as PROTACs and covalent inhibitors, where the precise spatial arrangement of functional groups is paramount.[1][2] As synthetic methods for creating more elaborately substituted azetidines continue to advance, the utility and application of azetidine-1-sulfonamides in drug discovery are set to expand even further.[6][5]

References

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC. National Institutes of Health. [Link]

-

Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. [Link]

-

The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

One-Pot Synthesis of Arylsulfonamides and Azetidine-2,4-diones via Multicomponent Reaction of an Amine, an Acetylenic Compound, and an Arylsulfonyl Isocyanate. ResearchGate. [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

-

Examples of azetidine‐based bioisosters. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC. National Institutes of Health. [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

-

Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. American Diabetes Association. [Link]

-

Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. ResearchGate. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?. PubMed. [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

-

Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

-

Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC. PubMed Central. [Link]

-

Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS One. [Link]

-

Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. [Link]

-

AZD8329. AstraZeneca Open Innovation. [Link]

-

Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]

-

Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro. PubMed Central. [Link]

-

RORγt Represses IL-10 Production in Th17 Cells To Maintain Their Pathogenicity in Inducing Intestinal Inflammation. National Institutes of Health. [Link]

Sources

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 8. baranlab.org [baranlab.org]

- 9. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Exploring the Chemical Space of Substituted Azetidine-1-sulfonamides: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide:

Introduction: The Strategic Union of a Strained Ring and a Privileged Pharmacophore

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and synthetic tractability is perpetual. The azetidine ring, a four-membered nitrogen-containing heterocycle, has steadily gained prominence as a "privileged" motif.[1][2][3] Its inherent ring strain imparts a unique three-dimensional geometry that can facilitate potent and selective interactions with biological targets, while its saturated nature often confers improved metabolic stability compared to unsaturated counterparts.[4]

Concurrently, the sulfonamide functional group is one of the most venerable and successful pharmacophores in the history of drug discovery, forming the backbone of therapeutics ranging from antibacterial agents to diuretics and enzyme inhibitors.[5] The strategic combination of these two moieties into the azetidine-1-sulfonamide scaffold creates a rich and largely untapped chemical space. This union allows for the precise projection of substituents into three-dimensional space from a conformationally restricted core, providing a powerful platform for the design of next-generation therapeutics.

This technical guide provides a comprehensive exploration of this chemical space, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic synthetic methodologies required to access this scaffold, navigate the key substitution points for modulating biological activity, analyze structure-activity relationships through compelling case studies, and provide robust, self-validating experimental protocols to empower your research endeavors.

Section 1: The Strategic Synthesis of this compound Scaffolds

The construction of the strained azetidine ring has historically posed a significant synthetic challenge.[1][4] However, modern organic chemistry provides a robust toolbox for accessing this valuable core. The subsequent installation of the sulfonamide group completes the scaffold, opening the door to diverse functionalization.

Causality in Synthesis: Why Choose a Specific Route?

The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials. Direct cyclization methods are ideal for creating simple, unsubstituted rings or when the desired substituent is incorporated early. Conversely, a modular approach involving the sulfonylation of a pre-functionalized azetidine offers greater flexibility for late-stage diversification, a critical advantage in medicinal chemistry campaigns.

Key Synthetic Workflows

A common and flexible approach involves a two-stage process: first, the synthesis of a substituted azetidine, followed by its N-sulfonylation.

Caption: High-level workflow for this compound synthesis.

More advanced strategies, such as harnessing the strain-release reactivity of 1-azabicyclo[1.1.0]butanes (ABBs) or utilizing azetidine sulfonyl fluorides, offer novel pathways to previously inaccessible derivatives and are expanding the boundaries of this chemical space.[1][6][7]

Section 2: Navigating the Chemical Space: A Guide to Substitution

The therapeutic potential of the this compound scaffold lies in its capacity for multi-point diversification. Each substituent allows for the fine-tuning of steric, electronic, and physicochemical properties to optimize target engagement and drug-like characteristics.

Caption: Key diversification points on the this compound core.

-

The Sulfonyl (R¹) Group: This is often the primary driver of biological activity. Variation from simple aryl groups (e.g., phenyl, toluyl) to complex heterocycles (e.g., thiadiazoles, pyrimidines) dramatically alters the electronic and steric profile.[5][8] The choice of R¹ is critical for establishing key interactions, such as hydrogen bonding or hydrophobic contacts, within a target's active site.[8]

-

The Azetidine C3-Position (R²): The C3-position is the most common site for introducing diversity onto the ring itself. Substituents here can act as critical binding elements or serve as vectors for attaching larger functional groups to probe deeper pockets of a receptor.[9] Introducing polar groups at C3 can also be a strategy to mitigate lipophilicity and improve solubility.

-

The Azetidine C2/C4-Positions (R³): While less frequently substituted, modification at the C2 and C4 positions can be used to control the molecule's overall shape and lipophilicity. Introducing substituents at these positions can also create specific stereochemical arrangements that may be crucial for chiral recognition by a target protein.

Section 3: Structure-Activity Relationship (SAR) and Target Engagement

Synthesizing a library of compounds is only the first step; understanding the relationship between structural changes and biological activity is paramount. The following case studies illustrate how systematic exploration of the this compound chemical space leads to potent and selective molecules.

Case Study 1: Antibacterial Agents

The fusion of the azetidin-2-one (a β-lactam variant) and sulfonamide moieties has yielded compounds with significant antibacterial properties.[5][10] A study by Pintilie et al. provides a clear example of SAR in this class.[5][11]

Expertise in Action: The researchers hypothesized that combining the antibacterial properties of sulfonamides with the β-lactam core could lead to synergistic or enhanced activity. They systematically synthesized a series of compounds and tested them against a panel of Gram-positive and Gram-negative bacteria.

Key Finding: The nature of the aromatic aldehyde used in the synthesis had a significant impact on antibacterial efficacy. Compound 4a₂ , derived from 4-nitrobenzaldehyde, showed the highest activity, particularly against S. epidermidis and P. aeruginosa.[5][10] This suggests that the electron-withdrawing nitro group plays a crucial role in the compound's mechanism of action, potentially by enhancing its interaction with a bacterial target.

| Compound | Parent Sulfonamide | Key Substituent (Aryl) | MIC (μg/mL) vs P. aeruginosa |

| 4a₁ | Sulfadiazine | 4-chlorophenyl | 256 |

| 4a₂ | Sulfadiazine | 4-nitrophenyl | 128 |

| 4a₄ | Sulfadiazine | 4-(dimethylamino)phenyl | 128 |

| 4b₅ | Sulfisoxazole | 2-hydroxyphenyl | 256 |

| Ampicillin | (Control) | N/A | >512 |

Data sourced from Pintilie et al., 2013.[5]

Case Study 2: STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein in cell signaling, and its aberrant activation is linked to many cancers.[12] While not a direct sulfonamide, a landmark study on azetidine-2-carboxamide inhibitors of STAT3 by L-F et al. provides invaluable insights into how the azetidine core can be leveraged to achieve high potency, with principles directly applicable to the sulfonamide class.[13]

Iterative Design: The researchers began with a less potent proline-based inhibitor and replaced the proline with an azetidine ring to improve properties. They then performed an iterative optimization of the different substituents on the scaffold.[13]